molecular formula C15H16N2O5S B2404597 Ethyl 2-(2,3-dimethoxybenzamido)thiazole-4-carboxylate CAS No. 922807-20-3

Ethyl 2-(2,3-dimethoxybenzamido)thiazole-4-carboxylate

Cat. No.: B2404597
CAS No.: 922807-20-3
M. Wt: 336.36
InChI Key: DTLCHYCYKNQLQU-UHFFFAOYSA-N
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Description

Ethyl 2-(2,3-dimethoxybenzamido)thiazole-4-carboxylate is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,3-dimethoxybenzamido)thiazole-4-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with 2,3-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,3-dimethoxybenzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2,3-dimethoxybenzamido)thiazole-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate
  • 2-Aminothiazole-4-carboxylate derivatives
  • Indole derivatives with thiazole moieties

Uniqueness

Ethyl 2-(2,3-dimethoxybenzamido)thiazole-4-carboxylate is unique due to the presence of the 2,3-dimethoxybenzamido group, which imparts specific biological activities and chemical properties. This compound’s unique structure allows it to interact with different molecular targets compared to other similar compounds, making it a valuable candidate for various scientific research applications .

Properties

IUPAC Name

ethyl 2-[(2,3-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-4-22-14(19)10-8-23-15(16-10)17-13(18)9-6-5-7-11(20-2)12(9)21-3/h5-8H,4H2,1-3H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLCHYCYKNQLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(C(=CC=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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